molecular formula C17H23NO4 B2359543 Methyl 1-[3-(4-formylphenoxy)propyl]piperidine-4-carboxylate CAS No. 860649-12-3

Methyl 1-[3-(4-formylphenoxy)propyl]piperidine-4-carboxylate

Cat. No.: B2359543
CAS No.: 860649-12-3
M. Wt: 305.374
InChI Key: USIKOIRKUHITOL-UHFFFAOYSA-N
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Description

Methyl 1-[3-(4-formylphenoxy)propyl]piperidine-4-carboxylate is a chemical compound with the molecular formula C₁₇H₂₃NO₄. It is known for its applications in various fields, including medical, environmental, and industrial research. This compound has been studied for its potential role in drug development, particularly in the treatment of neurological disorders.

Scientific Research Applications

Methyl 1-[3-(4-formylphenoxy)propyl]piperidine-4-carboxylate has a wide range of scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its role in drug development, particularly for neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The safety and hazards associated with “Methyl 1-[3-(4-formylphenoxy)propyl]piperidine-4-carboxylate” are not specified in the sources I found .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-[3-(4-formylphenoxy)propyl]piperidine-4-carboxylate typically involves the reaction of 4-formylphenol with 3-bromopropylamine to form 1-[3-(4-formylphenoxy)propyl]amine. This intermediate is then reacted with methyl 4-piperidinecarboxylate under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-[3-(4-formylphenoxy)propyl]piperidine-4-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 1-[3-(4-carboxyphenoxy)propyl]piperidine-4-carboxylate.

    Reduction: 1-[3-(4-hydroxyphenoxy)propyl]piperidine-4-carboxylate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-[3-(4-hydroxyphenoxy)propyl]piperidine-4-carboxylate
  • Methyl 1-[3-(4-carboxyphenoxy)propyl]piperidine-4-carboxylate
  • Methyl 1-[3-(4-methoxyphenoxy)propyl]piperidine-4-carboxylate

Uniqueness

Methyl 1-[3-(4-formylphenoxy)propyl]piperidine-4-carboxylate is unique due to the presence of the formyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various fields .

Properties

IUPAC Name

methyl 1-[3-(4-formylphenoxy)propyl]piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4/c1-21-17(20)15-7-10-18(11-8-15)9-2-12-22-16-5-3-14(13-19)4-6-16/h3-6,13,15H,2,7-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USIKOIRKUHITOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)CCCOC2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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